molecular formula C14H19NO4 B2971938 (R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate CAS No. 2135331-29-0

(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate

Cat. No.: B2971938
CAS No.: 2135331-29-0
M. Wt: 265.309
InChI Key: JTXBTUMSVHBXOH-NSHDSACASA-N
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Description

(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate (CAS 2135331-29-0) is a chiral carbamate derivative of the 2,3-dihydrobenzofuran scaffold. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry and pharmaceutical research. The 2,3-dihydrobenzofuran core is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and anti-osteoporotic properties . The (R)-enantiomer offers specific stereochemistry that is often essential for targeted biological interactions. The tert-butyl carbamate (Boc) group is a fundamental protecting group in organic synthesis, strategically used to protect amine functionalities during complex multi-step synthesis, particularly in the development of novel therapeutic agents. Researchers value this high-purity building block for constructing more complex molecules aimed at exploring new biological pathways and developing potential treatments for various diseases. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-11-8-18-12-7-9(17-4)5-6-10(11)12/h5-7,11H,8H2,1-4H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXBTUMSVHBXOH-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the benzofuran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Target Compound:
  • Core structure : 2,3-Dihydrobenzofuran (partially saturated furan ring).
  • Substituents : 6-methoxy group (electron-donating), R-configured carbamate.
  • Key features : Chiral center at the 3-position, tert-butyl carbamate for amine protection.
Comparable Compounds:

Racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (Compound 3, )

  • Core structure : Phenyl ring (fully aromatic).
  • Substituents : 1-hydroxyethyl group (polar, prone to further derivatization).
  • Key features : Racemic mixture (R,S), lacks stereochemical purity; synthesized via NaBH₄ reduction (84% yield) .

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate () Core structure: Spiro[4.5]decane system (rigid, bicyclic). Substituents: Two nitrogen atoms in a spiro arrangement.

Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate () Core structure: Ethyl ester with thiophene and amino groups. Substituents: Thiophene (sulfur-containing heterocycle) introduces π-electron richness. Key features: Lacks carbamate protection; amino group is free for reactivity, limiting stability .

Physicochemical and Reactivity Profiles

  • Target Compound :

    • Solubility : Moderate (methoxy enhances polarity; tert-butyl reduces it).
    • Stability : Boc group resists hydrolysis under mild conditions.
    • Reactivity : Chiral center enables enantioselective coupling reactions.
  • Racemic Compound 3 (E1) :

    • Solubility : Higher due to hydroxyethyl group.
    • Stability : Hydroxyethyl may oxidize or undergo acylation (e.g., acetic anhydride to yield Compound 4, 92% yield) .
  • Spirocyclic Carbamate (E2) :

    • Conformational rigidity : May improve binding specificity in drug design.
    • Synthetic complexity : Spiro systems often require multistep synthesis .

Data Table: Key Comparative Features

Feature Target Compound Racemic Compound 3 (E1) Spirocyclic Carbamate (E2)
Core Structure 2,3-Dihydrobenzofuran Phenyl ring Spiro[4.5]decane
Chiral Center R-configuration Racemic (R,S) Not specified
Key Functional Group tert-Butyl carbamate Hydroxyethyl Boc-protected spiro amine
Synthetic Yield (Reported) N/A 84% (reduction step) N/A
Stability High (Boc group) Moderate (hydroxyethyl) High (spiro rigidity)

Biological Activity

(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate is a carbamate compound with significant potential in pharmacological applications. Its structure, featuring a tert-butyl group attached to a 6-methoxy-2,3-dihydrobenzofuran moiety, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 2135331-29-0

The compound's unique structure contributes to its interaction with biological targets, particularly cannabinoid receptors. This section explores its biological activities, focusing on its pharmacological implications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

Structure-Activity Relationship (SAR)

The biological activity of carbamates can be influenced significantly by their structural features. Below is a comparison table highlighting similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
(S)-tert-butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamateEnantiomer with opposite chiralityPotentially different biological activity
(R)-tert-butyl (5-fluoro-2,3-dihydrobenzofuran-3-yl)carbamateFluorine substitution at position 5Enhanced lipophilicity and receptor binding
(R)-tert-butyl (4-hydroxy-2,3-dihydrobenzofuran-3-yl)carbamateHydroxyl group at position 4Increased hydrophilicity may affect solubility and bioavailability

These variations illustrate how modifications in the structure can lead to differences in biological activity, which is crucial for optimizing therapeutic efficacy.

Case Studies and Research Findings

  • Antitumor Activity Evaluation : In a study evaluating the antitumor potential of newly synthesized compounds similar to those within the benzofuran class, several derivatives were tested against human lung cancer cell lines using both 2D and 3D culture methods. Compounds demonstrated varying degrees of cytotoxicity with some showing promising results against A549 and HCC827 cells .
    • Table 1 : Cytotoxicity IC50 Values for Selected Compounds
      | Compound | Cell Line | IC50 Value (μM) |
      |----------|-----------|------------------|
      | Compound 5 | A549 | 6.26 ± 0.33 |
      | Compound 6 | HCC827 | 6.48 ± 0.11 |
      | Compound 9 | NCI-H358 | Moderate Activity |
  • Mechanism of Action Studies : The mechanism by which these compounds exert their effects often involves interactions with DNA or cell signaling pathways. For instance, compounds have been shown to bind within the minor groove of AT-DNA, suggesting a potential mechanism for their antitumor activity .

Q & A

Q. What are the standard synthetic routes for preparing (R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves carbamate formation via Boc-protection of an amine precursor. A general procedure (e.g., General Procedure A from ) uses Boc₂O (di-tert-butyl dicarbonate) in the presence of a base (e.g., Na₂CO₃) in polar aprotic solvents like DMF at 80°C. Optimization factors include:

  • Catalyst/base selection : Na₂CO₃ is preferred for mild conditions.
  • Solvent choice : DMF facilitates solubility of intermediates.
  • Temperature control : Elevated temperatures (80°C) improve reaction rates but may risk racemization in chiral centers .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Boc protectionBoc₂O, Na₂CO₃, DMF, 80°C100%
Cyclization2,2,2-Trichloro-1-(pyrrolyl)ethanone, DMF, 80°C39.5%

Q. How is the stereochemical integrity of the (R)-configuration validated during synthesis?

Methodological Answer:

  • Polarimetry : Measure specific rotation (e.g., [α]D = +39.7 for (R)-enantiomers in ).
  • Chiral HPLC : Compare retention times with known enantiomers.
  • X-ray crystallography : Resolve absolute configuration using SHELX refinement (), particularly for crystalline intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm regiochemistry via coupling constants (e.g., J = 14.8 Hz for diastereotopic protons in ).
  • IR spectroscopy : Identify carbamate C=O stretches (~1680–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for MW validation).

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved for structural elucidation?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures. Strategies include:

  • Variable-temperature NMR : Probe conformational exchange broadening.
  • DFT calculations : Predict NMR shifts for proposed conformers and compare with experimental data.
  • SHELX refinement : Use high-resolution X-ray data to validate bond lengths/angles () .

Q. What strategies mitigate racemization during functionalization of the dihydrobenzofuran core?

Methodological Answer:

  • Low-temperature reactions : Minimize thermal energy to preserve chirality.
  • Steric protection : Use bulky groups (e.g., tert-butyl in Boc) to shield the reactive center.
  • Enantioselective catalysis : Employ chiral catalysts (e.g., Rh or Pd complexes) for asymmetric functionalization, as seen in related carbamate syntheses () .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes in ).
  • Solvent modeling : Use COSMO-RS to assess solvent effects on reaction pathways .

Q. What are the challenges in scaling up enantioselective syntheses while maintaining optical purity?

Methodological Answer:

  • Purification : Chiral chromatography or crystallization (e.g., ’s use of tert-butyl groups for improved crystallinity).
  • Process analytical technology (PAT) : Monitor enantiomeric excess (ee) in real-time via inline IR or Raman spectroscopy.
  • Kinetic resolution : Optimize reaction kinetics to favor desired enantiomer formation .

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR δ 1.38 (s, 9H, C(CH₃)₃), 6.94 (d, J = 7.9 Hz, NH)
IR ν 1684 cm⁻¹ (C=O), 1514 cm⁻¹ (N–H bend)
X-ray Crystallographic R-factor < 5% (SHELXL refinement)

Q. How does the methoxy group in the dihydrobenzofuran ring influence electronic properties?

Methodological Answer:

  • Electron-donating effects : The methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitution.
  • Hammett analysis : Quantify substituent effects using σₚ values (σₚ = -0.27 for OCH₃).
  • UV-Vis spectroscopy : Observe bathochromic shifts in π→π* transitions due to conjugation .

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